3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid
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Overview
Description
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid is a heterocyclic compound that features an indole core fused with a dioxin ring
Scientific Research Applications
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of new polymers or coatings
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The mode of action of indole derivatives can also vary greatly. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially by interfering with the viral life cycle .
Result of Action
The molecular and cellular effects of indole derivatives can vary depending on their specific targets and mode of action. Some indole derivatives have been found to have antiviral effects, potentially by inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid typically involves the construction of the indole core followed by the formation of the dioxin ring. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent cyclization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole or dioxin rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but lacking the dioxin ring.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
6,7-dihydro-1,4-dioxino[2,3-f]benzothiadiazole: A compound with a similar dioxin ring but different core structure
Uniqueness
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid is unique due to the combination of the indole core and the dioxin ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-11(14)8-3-6-4-9-10(5-7(6)12-8)16-2-1-15-9/h3-5,12H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNISQJNVXONKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C=C(NC3=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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